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molecular formula C12H13NO2 B8293415 4-(6-Methoxy-pyridin-3-yl)-cyclohex-3-enone

4-(6-Methoxy-pyridin-3-yl)-cyclohex-3-enone

Cat. No. B8293415
M. Wt: 203.24 g/mol
InChI Key: VCEKBGKNNSAKGE-UHFFFAOYSA-N
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Patent
US08269015B2

Procedure details

4-Hydroxy-4-(6-methoxy-pyridin-3-yl)-cyclohexanone (as prepared in the previous step, 750 mg, 3.40 mmol) in THF (5 mL) was treated with Burgess' reagent (Aldrich, 1.19 g, 5.0 mmol) at room temperature. The reaction was stirred for 10 hours. The solvent was removed in vacuo and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give yellow oil, which was then purified by silica gel column on a CombiFlash® system using hexanes and ethyl acetate (from 10% ethyl acetate to 100% ethyl acetate) to afford the title compound as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1([C:9]2[CH:10]=[N:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=2)[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.CC[N+](S(N=C(OC)[O-])(=O)=O)(CC)CC>C1COCC1>[CH3:16][O:15][C:12]1[N:11]=[CH:10][C:9]([C:2]2[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH:3]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(CCC(CC1)=O)C=1C=NC(=CC1)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.19 g
Type
reactant
Smiles
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give yellow oil, which
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column on a CombiFlash® system

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC1=CC=C(C=N1)C1=CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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